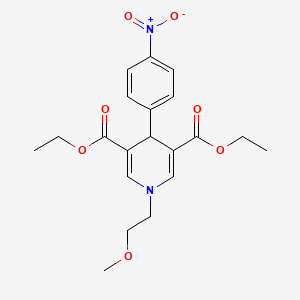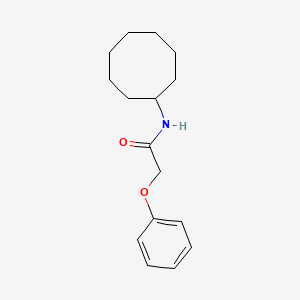
N-cyclooctyl-2-phenoxyacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclooctyl-2-phenoxyacetamide (C8-Phen) is a small molecule that has been used in scientific research for its potential therapeutic effects. It is a member of the phenoxyacetamide family of compounds, which have been shown to have anti-inflammatory and analgesic properties. C8-Phen has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential applications in various fields.
Mecanismo De Acción
The mechanism of action of N-cyclooctyl-2-phenoxyacetamide is not fully understood, but it is thought to involve the modulation of various signaling pathways in cells. N-cyclooctyl-2-phenoxyacetamide has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators such as prostaglandins. N-cyclooctyl-2-phenoxyacetamide has also been shown to modulate the activity of various ion channels in neurons, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
N-cyclooctyl-2-phenoxyacetamide has been shown to have various biochemical and physiological effects in cells and animals. In vitro studies have shown that N-cyclooctyl-2-phenoxyacetamide can inhibit the production of inflammatory mediators such as prostaglandins and cytokines. In vivo studies have shown that N-cyclooctyl-2-phenoxyacetamide can reduce inflammation and pain in animal models of arthritis and neuropathic pain. N-cyclooctyl-2-phenoxyacetamide has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-cyclooctyl-2-phenoxyacetamide in lab experiments is its relatively low toxicity and high solubility in water and organic solvents. N-cyclooctyl-2-phenoxyacetamide is also relatively easy to synthesize using various methods. However, one limitation of using N-cyclooctyl-2-phenoxyacetamide in lab experiments is its limited availability and high cost compared to other compounds with similar properties.
Direcciones Futuras
There are several potential future directions for research on N-cyclooctyl-2-phenoxyacetamide. One area of interest is the development of more potent and selective analogs of N-cyclooctyl-2-phenoxyacetamide that can be used in the treatment of various diseases. Another area of interest is the investigation of the molecular mechanisms underlying the neuroprotective and anti-inflammatory effects of N-cyclooctyl-2-phenoxyacetamide. Additionally, further studies are needed to determine the safety and efficacy of N-cyclooctyl-2-phenoxyacetamide in humans, which may lead to its development as a therapeutic agent.
Métodos De Síntesis
N-cyclooctyl-2-phenoxyacetamide can be synthesized using a variety of methods, including the reaction of phenoxyacetic acid with cyclooctanone in the presence of a catalyst such as sulfuric acid. Another method involves the reaction of phenoxyacetyl chloride with cyclooctylamine in the presence of a base such as triethylamine. The resulting product is a white crystalline powder that has been characterized using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy.
Aplicaciones Científicas De Investigación
N-cyclooctyl-2-phenoxyacetamide has been studied extensively for its potential therapeutic effects in various fields such as neuroscience, immunology, and oncology. In neuroscience, N-cyclooctyl-2-phenoxyacetamide has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In immunology, N-cyclooctyl-2-phenoxyacetamide has been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. In oncology, N-cyclooctyl-2-phenoxyacetamide has been shown to have anticancer effects and may be useful in the treatment of various types of cancer.
Propiedades
IUPAC Name |
N-cyclooctyl-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2/c18-16(13-19-15-11-7-4-8-12-15)17-14-9-5-2-1-3-6-10-14/h4,7-8,11-12,14H,1-3,5-6,9-10,13H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWVCZBNIIRNVSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)NC(=O)COC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
36.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49723374 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-fluoro-2-methylbenzyl)-3-{5-[2-(1H-indol-3-yl)ethyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B5103136.png)
![N-[3-(dimethylamino)propyl]-N',N'-dimethyl-N-[(3-methyl-2-thienyl)methyl]-1,3-propanediamine](/img/structure/B5103145.png)
![6,9,12,20,23,28-hexaoxa-1,3,15,17-tetraazabicyclo[15.8.5]triacontane-2,16-dithione](/img/structure/B5103146.png)
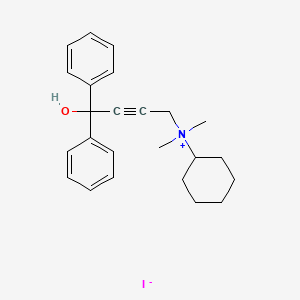
![N,4-dimethyl-N-[(3-phenyl-5-isoxazolyl)methyl]-1,3-oxazole-5-carboxamide](/img/structure/B5103164.png)
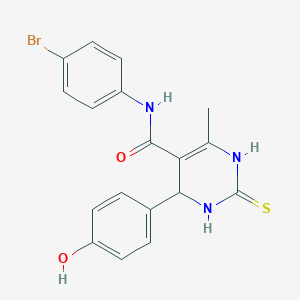
![2-[5-({[(2,4-dichlorophenyl)amino]carbonyl}amino)-1,3,4-thiadiazol-2-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B5103189.png)
![4-({[(4-methoxy-3-nitrobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5103197.png)
![2-{[4-(2,4-dimethylphenyl)-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5103207.png)
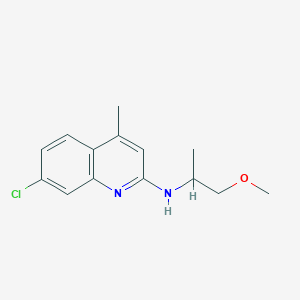
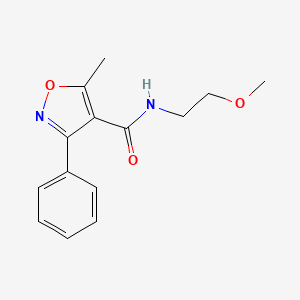
![1-chloro-2-[2-(2-ethoxyphenoxy)ethoxy]-4-methylbenzene](/img/structure/B5103216.png)
![2-(4-methylphenyl)-4-[4-(1-naphthylmethoxy)benzylidene]-1,3-oxazol-5(4H)-one](/img/structure/B5103222.png)
